molecular formula C15H13ClN4S B13955444 5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine CAS No. 54028-85-2

5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine

Cat. No.: B13955444
CAS No.: 54028-85-2
M. Wt: 316.8 g/mol
InChI Key: KOHPHQCLTLKOPZ-UHFFFAOYSA-N
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Description

9-Chloro-5,6-dihydro-4-methyl-1-(2-thienyl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family This compound is characterized by its unique structure, which includes a triazolo ring fused to a benzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5,6-dihydro-4-methyl-1-(2-thienyl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine typically involves the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . This one-pot two-step strategy is efficient and yields the desired tricyclic system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5,6-dihydro-4-methyl-1-(2-thienyl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different pharmacological properties.

Mechanism of Action

The mechanism of action of 9-Chloro-5,6-dihydro-4-methyl-1-(2-thienyl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic and sedative properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-5,6-dihydro-4-methyl-1-(2-thienyl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is unique due to its specific substitution pattern and the presence of the thienyl group, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

54028-85-2

Molecular Formula

C15H13ClN4S

Molecular Weight

316.8 g/mol

IUPAC Name

9-chloro-4-methyl-1-thiophen-2-yl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

InChI

InChI=1S/C15H13ClN4S/c1-9-8-17-11-5-4-10(16)7-12(11)20-14(9)18-19-15(20)13-3-2-6-21-13/h2-7,9,17H,8H2,1H3

InChI Key

KOHPHQCLTLKOPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(C=C(C=C2)Cl)N3C1=NN=C3C4=CC=CS4

Origin of Product

United States

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